3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a sulfanyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety at position 2.
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-29-17-9-7-16(8-10-17)21-25-19(30-26-21)14-32-23-24-18-11-12-31-20(18)22(28)27(23)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYDNLQMMWQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure incorporates multiple pharmacologically relevant moieties such as thieno[3,2-d]pyrimidine and oxadiazole, which are known for their roles in various therapeutic applications including antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 492.57 g/mol. The presence of a methoxy group and a sulfanyl linkage contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated that the incorporation of methoxy groups enhances antibacterial activity against pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 75 | |
| Compound B | Antifungal | <50 | |
| Compound C | Antitubercular | <1 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies have shown that compounds with similar thieno[3,2-d]pyrimidine frameworks can induce apoptosis in cancer cell lines such as HepG2. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .
Case Study: Induction of Apoptosis
In a recent study, the compound was tested on HepG2 cells, leading to significant increases in apoptotic markers. Cells treated with the compound exhibited a notable rise in caspase-3 activity compared to controls, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the thieno[3,2-d]pyrimidine and oxadiazole rings can significantly affect their potency and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy substitution | Increased antibacterial activity | |
| Sulfanyl linkage | Enhanced anticancer properties | |
| Position of oxadiazole | Critical for enzyme inhibition |
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos have indicated that certain derivatives exhibit low toxicity levels while maintaining significant biological activity .
Scientific Research Applications
Overview
3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention in various fields of scientific research due to its potential pharmacological applications. This article explores its applications in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. Studies suggest that 3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. Preliminary studies show that it may possess activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects : The thieno[3,2-d]pyrimidine core is associated with anti-inflammatory properties. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Biological Research Applications
Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, its interaction with protein kinases and other enzymes is being explored to assess its potential as a therapeutic agent in diseases characterized by dysregulated enzyme activity .
Drug Development : The unique structural features of 3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one make it a valuable scaffold for drug development. Researchers are investigating modifications to enhance its efficacy and selectivity for specific biological targets .
Materials Science Applications
Organic Electronics : The compound's electronic properties are being studied for applications in organic electronics. Its ability to act as a semiconductor could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Nanotechnology : The incorporation of this compound into nanomaterials is being explored for various applications including drug delivery systems and biosensors. Its unique chemical properties allow for functionalization that can enhance the performance of nanomaterials in biomedical applications .
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 3-benzyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy Assessment : Research published in Pharmaceutical Biology highlighted the antimicrobial activity of compounds related to 3-benzyl derivatives against resistant bacterial strains. This study emphasized the potential for developing new antibiotics based on this chemical framework .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements and properties of the target compound with analogs from the evidence:
Key Comparative Insights
Heterocyclic Influence: The oxadiazole ring in the target compound (vs. The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the methoxyphenyl group in the target compound .
Substituent Effects :
- The 4-methoxyphenyl group on the oxadiazole (target compound) provides electron-donating effects, which may improve solubility compared to electron-withdrawing groups like chlorine in .
- Allyl () and benzyl (target compound, ) substituents at position 3 influence steric bulk and flexibility, affecting binding pocket accessibility.
Implications for Bioactivity
While direct bioactivity data for the target compound is unavailable in the evidence, structural analogs provide clues:
- The oxadiazole moiety is associated with kinase inhibition and antimicrobial activity in related compounds .
- Fluorophenyl () and trifluoromethyl () groups often enhance metabolic stability and target affinity, suggesting the target compound’s methoxyphenyl group may prioritize solubility over longevity in vivo.
Q & A
Basic: What are the key steps in synthesizing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:
Core Formation: Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea analogs under acidic conditions .
Oxadiazole Integration: Introduce the 1,2,4-oxadiazole moiety by reacting nitrile intermediates with hydroxylamine derivatives, followed by cyclization .
Sulfanyl Linkage: Use nucleophilic substitution to attach the sulfanyl group to the pyrimidine ring.
Purity Assurance: Employ column chromatography (silica gel, gradient elution) and confirm purity via HPLC (≥95% threshold) and elemental analysis .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
Methodological Answer:
Contradictions often arise from dynamic molecular conformations or crystallographic packing effects. Address this by:
Multi-Technique Validation: Cross-validate using XRD (for solid-state structure), solution-state NMR (e.g., , , and 2D-COSY), and high-resolution mass spectrometry (HRMS) .
Computational Refinement: Perform DFT calculations (e.g., Gaussian or ORCA) to compare theoretical NMR shifts with experimental data .
Temperature-Dependent NMR: Analyze variable-temperature NMR to detect conformational flexibility .
Basic: What characterization techniques are essential for confirming the molecular structure?
Methodological Answer:
- Single-Crystal XRD: Use SHELXL for refinement, reporting R-values (<0.05) and validating bond lengths/angles against crystallographic databases .
- NMR Spectroscopy: Assign all protons and carbons via , , and heteronuclear correlation (HSQC/HMBC) experiments .
- Mass Spectrometry: Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error .
Advanced: What computational strategies are used to predict electronic properties or binding affinity?
Methodological Answer:
Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), validating with MD simulations (NAMD/GROMACS) .
ADMET Prediction: Utilize SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings or Ullmann reactions .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with microwave-assisted synthesis to reduce reaction time .
- Workflow Design: Implement flow chemistry for continuous processing, monitoring intermediates via in-line IR spectroscopy .
Advanced: How should biological activity assays be designed to evaluate this compound?
Methodological Answer:
In Vitro Screening: Use kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 μM) with positive controls (e.g., staurosporine) .
Cytotoxicity Profiling: Test against HEK-293 and cancer cell lines (IC determination via MTT assay) .
Mechanistic Studies: Perform Western blotting to assess downstream protein phosphorylation (e.g., MAPK/ERK pathways) .
Basic: What are the best practices for validating crystallographic data?
Methodological Answer:
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement: Apply SHELXL with twin refinement for challenging datasets (e.g., high Z’ structures) and validate via PLATON/checkCIF .
- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .
Advanced: How to address conflicting bioassay results across research groups?
Methodological Answer:
Protocol Harmonization: Standardize assay conditions (e.g., cell passage number, serum concentration) via collaborative inter-lab studies .
Data Reanalysis: Apply multivariate statistics (PCA or ANOVA) to identify confounding variables (e.g., solvent DMSO% variation) .
Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for pathway analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
